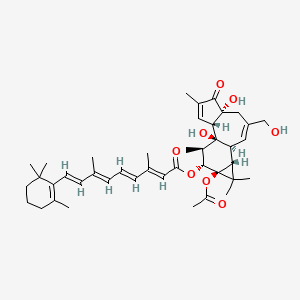
PHORBOL-12-RETINOATE-13-ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phorbol-12-retinoate-13-acetate: is a synthetic compound derived from phorbol and retinoic acid. It is known for its biological activity and is used in various scientific research applications. This compound is particularly interesting due to its potential in cancer research and its role as a tumor promoter.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phorbol-12-retinoate-13-acetate typically starts with phorbol-13-acetate-20-tritylether. This intermediate is acylated using a carbodiimide method to yield its 12-retinoate. The resulting compound is then detritylated by acidic methanol to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phorbol-12-retinoate-13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Phorbol-12-retinoate-13-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of phorbol esters and retinoic acid derivatives.
Biology: The compound is employed in cell biology to investigate signal transduction pathways and cellular differentiation.
Medicine: this compound is studied for its potential in cancer therapy, particularly in understanding tumor promotion and progression.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research
Mecanismo De Acción
Phorbol-12-retinoate-13-acetate exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound mimics diacylglycerol (DAG), a natural activator of PKC, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, cell proliferation, and differentiation .
Comparación Con Compuestos Similares
Phorbol-12-retinoate-13-acetate is unique due to its dual structure, combining elements of phorbol esters and retinoic acid derivatives. Similar compounds include:
Phorbol-12-myristate-13-acetate: Another phorbol ester with similar biological activity.
Retinoic acid: A derivative of vitamin A, known for its role in cellular differentiation and proliferation.
Teleocidin B and Aplysiatoxin: These compounds also activate PKC but have different chemical structures.
This compound stands out due to its combined effects of both phorbol and retinoic acid, making it a valuable tool in research.
Propiedades
Número CAS |
80188-99-4 |
|---|---|
Fórmula molecular |
C42H56O8 |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1 |
Clave InChI |
GTNCUWBKHZZECN-IXTPSRJDSA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
SMILES isomérico |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
12-O-retinoylphorbol-13-acetate 12-ORPA phorbol-12-retinoate-13-acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















